Cas no 55823-04-6 (15-Ketocholestane)

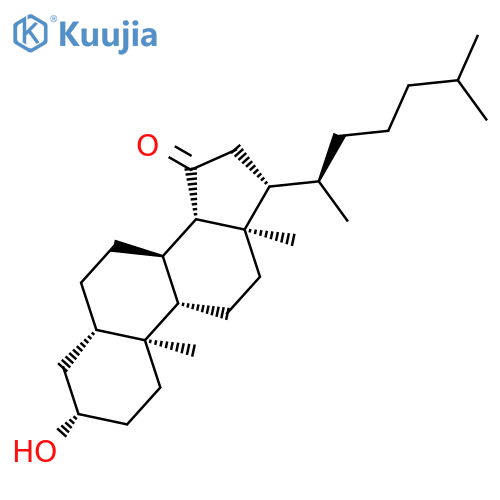

15-Ketocholestane structure

商品名:15-Ketocholestane

15-Ketocholestane 化学的及び物理的性質

名前と識別子

-

- Cholestan-15-one, 3-hydroxy-, (3b,5a)-

- 3ß-hydroxy-5α-cholestane-15-one

- 3?-hydroxy-5α-cholestane-15-one

- 3-hydroxy-5α-cholestane-15-one

- 15-ketocholestane

- Cholestan-15-one, 3-hydroxy-, (3β,5α)-

- LMST01010270

- CHEBI:61835

- SMP2_000280

- 15-KC steroid

- 3?-hydroxy-5

- Epitope ID:153527

- (3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

- (3beta,55alpha)-3-hydroxycholestan-15-one

- Cholestan-15-one, 3-hydroxy-, (3beta,5alpha)-

- 5alpha-cholestan-3-beta-ol-15-one

- 3beta-hydroxy-5alpha,14alpha-cholestan-15-one

- SCHEMBL3191737

- Q27131438

- A-cholestane-15-one

- 3beta-hydroxy-5alpha-cholestan-15-one

- 55823-04-6

- Cholestan-15-one,3-hydroxy-,(3beta,5alpha)-

- 15-oxo-5alpha-cholestan-3beta-ol

- 15-Ketocholestane

-

- インチ: InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-23,25,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,25-,26+,27-/m1/s1

- InChIKey: BHOGPBCKBGSAIM-HBOTYGMJSA-N

- ほほえんだ: CC(C)CCC[C@@H](C)[C@H]1CC(=O)[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@]4(C)[C@H]3CC[C@]12C)O

計算された属性

- せいみつぶんしりょう: 402.349780706g/mol

- どういたいしつりょう: 402.349780706g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 612

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.7

- トポロジー分子極性表面積: 37.3Ų

15-Ketocholestane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H61420-25mg |

15-Ketocholestane |

55823-04-6 | 99% | 25mg |

¥8588.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585620-5mg |

3β-Hydroxy-5α-cholestan-15-one |

55823-04-6 | 98% | 5mg |

¥2767.00 | 2024-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585620-25mg |

3β-Hydroxy-5α-cholestan-15-one |

55823-04-6 | 98% | 25mg |

¥8304.00 | 2024-05-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H61420-25mg |

15-Ketocholestane |

55823-04-6 | 99% | 25mg |

¥8588.0 | 2023-09-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027654-100mg |

3ß-hydroxy-5α-cholestane-15-one,99% |

55823-04-6 | 99% | 100mg |

¥19741 | 2024-05-22 | |

| TRC | K185020-10mg |

15-Ketocholestane |

55823-04-6 | 10mg |

$ 1499.00 | 2023-04-15 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027654-25mg |

3ß-hydroxy-5α-cholestane-15-one,99% |

55823-04-6 | 99% | 25mg |

¥7897 | 2024-05-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H61420-5mg |

15-Ketocholestane |

55823-04-6 | 99% | 5mg |

¥2658.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H61420-100mg |

15-Ketocholestane |

55823-04-6 | 99% | 100mg |

¥21468.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H130168-5mg |

15-Ketocholestane |

55823-04-6 | >99% | 5mg |

¥2037.90 | 2023-09-02 |

15-Ketocholestane 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

55823-04-6 (15-Ketocholestane) 関連製品

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬